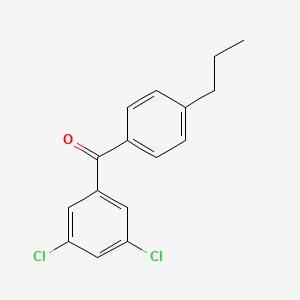

(3,5-Dichlorophenyl)(4-propylphenyl)methanone

Description

Properties

IUPAC Name |

(3,5-dichlorophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-2-3-11-4-6-12(7-5-11)16(19)13-8-14(17)10-15(18)9-13/h4-10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTWWTCQNAAABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4’-n-propylbenzophenone typically involves a Friedel-Crafts acylation reaction. The process begins with the acylation of 3,5-dichlorobenzoyl chloride with 4-n-propylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of 3,5-Dichloro-4’-n-propylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4’-n-propylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3,5-Dichloro-4’-n-propylbenzophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4’-n-propylbenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “(3,5-Dichlorophenyl)(4-propylphenyl)methanone” with structurally analogous diarylketones and acetophenones, focusing on substituent effects, physical properties, and synthesis.

Table 1: Comparison of Key Structural and Physical Properties

*Theoretical molecular formula based on structural analysis.

Key Findings

Substituent Effects on Physical Properties: Electron-Withdrawing vs. In contrast, the propyl group in the target compound is electron-donating, likely reducing melting points due to disrupted crystal packing . Lipophilicity: The propyl chain in the target compound significantly increases hydrophobicity compared to halogenated analogs, which may enhance membrane permeability in biological systems .

Synthetic Methodologies: Compounds in were synthesized via hydrolysis of acetate intermediates or Friedel-Crafts acylation (e.g., 38% yield for 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone) . The target compound’s synthesis would likely require similar methods, though steric hindrance from the propyl group might reduce reaction efficiency.

Regulatory and Safety Considerations :

- The fluorinated analog (CAS 197439-66-0) in has documented regulatory data, whereas the target compound’s safety profile remains uncharacterized. Propyl chains are generally less toxic than halogens but may raise concerns about environmental persistence due to increased stability .

Reactivity Trends :

- Chlorinated phenyl groups (as in the target and –2 compounds) may undergo nucleophilic aromatic substitution under harsh conditions. However, the propyl substituent’s steric bulk could hinder such reactions, favoring instead radical or oxidation pathways .

Research Implications and Limitations

While the provided evidence lacks direct data on “this compound,” trends from analogous compounds suggest its properties are heavily influenced by substituent electronic and steric effects. Further experimental studies are needed to validate its synthesis, reactivity, and applications.

Biological Activity

(3,5-Dichlorophenyl)(4-propylphenyl)methanone, also known as 3,5-Dichloro-4'-n-propylbenzophenone, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and applications in medicine and industry.

- Chemical Formula : C15H14Cl2O

- Molecular Weight : 285.18 g/mol

- CAS Number : 5162-03-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound has been studied for its potential as an inhibitor of various enzymes and receptors, which leads to diverse biological effects. Its mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes such as inflammation and cell signaling.

- Receptor Modulation : It interacts with receptor sites that modulate neurotransmitter activities, potentially influencing neuropsychiatric conditions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against various strains of bacteria and fungi, making it a candidate for further development in treating infections.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Studies and Research Findings

- Neuroprotective Effects : A study highlighted the neuroprotective capabilities of this compound on dopaminergic neurons. The compound was shown to reduce neurodegeneration induced by toxic agents, suggesting its potential in treating neurodegenerative disorders .

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation .

- Pharmacokinetics : Investigations into the pharmacokinetic profile reveal favorable absorption and distribution characteristics, which are crucial for therapeutic applications. The compound's stability and metabolic pathways are also being studied to optimize its efficacy .

Applications in Medicine and Industry

The unique structural features of this compound make it a promising candidate for drug development. Its applications extend beyond pharmaceuticals to include:

- Polymer Production : Utilized in the synthesis of polymers and resins due to its chemical stability.

- Research Tool : Serves as a model compound for studying enzyme interactions and receptor modulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3,5-Dichlorophenyl)(4-propylphenyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : This compound can be synthesized via Friedel-Crafts acylation, where 3,5-dichlorobenzoyl chloride reacts with 4-propylbenzene in the presence of Lewis acids like AlCl₃. Optimization involves controlling stoichiometry (1:1.2 molar ratio of acyl chloride to aromatic substrate) and temperature (0–5°C to minimize side reactions). Alternatively, palladium-catalyzed cross-coupling between 3,5-dichlorophenylboronic acid and 4-propylbenzophenone precursors may be employed under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C) . Purity is confirmed via GC-MS (retention time ~16.7 min, comparable to NIST reference spectra) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1660–1680 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .

- ¹H NMR : Aromatic protons appear as a doublet (J = 8.2 Hz) for the 3,5-dichlorophenyl group (δ 7.4–7.6 ppm) and a triplet (J = 7.5 Hz) for the propyl chain’s terminal methyl (δ 0.9–1.1 ppm) .

- UV-Vis : Absorption maxima at ~260 nm (π→π* transitions in aryl rings) and 310 nm (n→π* in carbonyl) .

Q. How does the electronic nature of the substituents influence the compound’s reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer : The electron-withdrawing Cl groups on the 3,5-dichlorophenyl ring deactivate the ketone toward nucleophilic attack, requiring strong nucleophiles (e.g., Grignard reagents) or elevated temperatures. Conversely, the 4-propylphenyl group’s electron-donating alkyl chain enhances electrophilic substitution at the para position. Computational studies (DFT) can predict sites of reactivity by analyzing Fukui indices .

Advanced Research Questions

Q. What strategies enable selective functionalization of the dichlorophenyl or propylphenyl moieties in this compound?

- Methodological Answer :

- Dichlorophenyl Modification : Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to introduce substituents at the 2-position of the dichlorophenyl ring, followed by quenching with electrophiles (e.g., CO₂ for carboxylation) .

- Propylphenyl Modification : Olefin metathesis on the propyl chain (Grubbs catalyst) to elongate the alkyl group or introduce unsaturated bonds .

Q. How does this compound behave in transition-metal-catalyzed C–C bond activation or cross-coupling reactions?

- Methodological Answer : Rhodium catalysts (e.g., RhCl(PPh₃)₃) cleave the Si–C bonds in silane-protected derivatives of this compound, enabling insertion into benzosilole frameworks (e.g., via catalytic Si–Csp³ bond cleavage at 60°C in THF) . Palladium-mediated Heck coupling can also functionalize the propyl chain if halogenated intermediates are synthesized .

Q. What role does this compound play in photochemical studies or materials science applications?

- Methodological Answer : The dichlorophenyl group’s electron-deficient nature makes the compound a candidate for studying charge-transfer complexes. UV irradiation (λ = 300–350 nm) induces triplet-state formation, monitored via time-resolved fluorescence spectroscopy. Its rigid structure is also explored in liquid crystal matrices, with phase transitions analyzed by DSC (Tm ~120–125°C) .

Data Contradictions and Validation

- Synthetic Routes : suggests sodium methoxide as a base for related benzophenones, but AlCl₃ is preferred here due to the dichlorophenyl group’s steric hindrance .

- Thermochemistry : Phase-change data (ΔHvap = 72.0 kJ/mol) from NIST should be cross-validated with experimental vapor pressure measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.